molecular formula C25H26N4O2 B2382346 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide CAS No. 1797852-63-1

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide

Cat. No.: B2382346
CAS No.: 1797852-63-1
M. Wt: 414.509
InChI Key: QKVRYQJGGRDJLQ-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide is a complex organic compound with a unique structure that combines a cyanopyridine moiety with a piperidine ring and a naphthamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide typically involves multi-step organic reactions. The process begins with the preparation of the cyanopyridine derivative, which is then reacted with piperidine to form the intermediate compound. This intermediate is further reacted with 2-ethoxy-1-naphthoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyanopyridine moiety using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted cyanopyridine derivatives.

Scientific Research Applications

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in cellular studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
  • N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Uniqueness

Compared to similar compounds, N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide exhibits unique structural features that may enhance its binding affinity to specific molecular targets. Its naphthamide group provides additional hydrophobic interactions, potentially increasing its efficacy in biological systems.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique properties

Properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-ethoxynaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-2-31-22-10-9-19-6-3-4-8-21(19)23(22)25(30)28-17-18-11-14-29(15-12-18)24-20(16-26)7-5-13-27-24/h3-10,13,18H,2,11-12,14-15,17H2,1H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVRYQJGGRDJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCN(CC3)C4=C(C=CC=N4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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